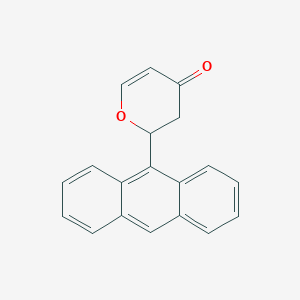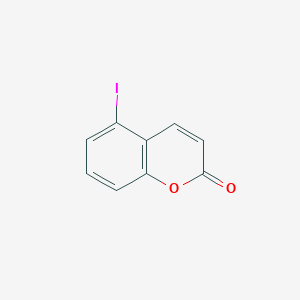![molecular formula C16H17N3O B11849986 [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile CAS No. 58442-58-3](/img/structure/B11849986.png)
[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound features a benzyl group attached to a tetrahydroindazole ring, which is further connected to an acetonitrile group through an ether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Benzylation: The indazole core is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Ether Formation: The benzylated indazole is reacted with chloroacetonitrile in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted indazole derivatives
科学的研究の応用
2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-Benzyl-4,5,6,7-tetrahydro-1H-indazole: Lacks the acetonitrile group but shares the indazole core.
2-(1H-Indazol-3-yl)acetonitrile: Similar structure but without the benzyl group.
1-Benzyl-3-(2-chloroethoxy)-4,5,6,7-tetrahydro-1H-indazole: Contains a chloroethoxy group instead of an acetonitrile group
Uniqueness
2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and acetonitrile groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
特性
CAS番号 |
58442-58-3 |
|---|---|
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC名 |
2-[(1-benzyl-4,5,6,7-tetrahydroindazol-3-yl)oxy]acetonitrile |
InChI |
InChI=1S/C16H17N3O/c17-10-11-20-16-14-8-4-5-9-15(14)19(18-16)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2 |
InChIキー |
LXIAHMIGYHDRHV-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NN2CC3=CC=CC=C3)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)




![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)





